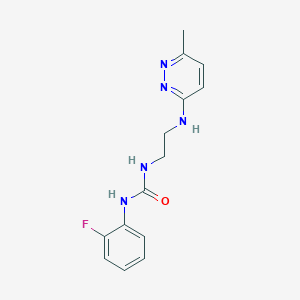
1-(2-Fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C14H16FN5O and its molecular weight is 289.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-Fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea, also known as R547, is a novel small molecule inhibitor that selectively targets cell cycle regulatory kinases, particularly Polo-like kinase 1 (PLK1). This enzyme plays a critical role in mitotic progression and is often overexpressed in various cancers, making it a significant target for therapeutic intervention.
- Molecular Formula : C18H15FN4O2
- Molecular Weight : 338.342 g/mol
- Melting Point : 186-187 °C
- Solubility : Soluble in DMSO, ethanol, and methanol; limited solubility in water (0.027 mg/mL) .
R547 functions primarily as an inhibitor of PLK1, leading to cell cycle arrest and apoptosis in cancer cells. By disrupting the normal function of PLK1, R547 can hinder tumor growth and proliferation.
Antitumor Activity
Research has demonstrated that R547 exhibits significant antitumor activity across various cancer cell lines. In vitro studies have shown that treatment with R547 leads to:
- Cell Cycle Arrest : A substantial proportion of treated cells accumulate in the S phase, indicating disruption of normal cell cycle progression.
- Apoptotic Induction : Increased levels of lactate dehydrogenase (LDH) were observed in treated MCF-7 cells, suggesting enhanced cell death mechanisms .
Table 1: Antitumor Efficacy of R547 in Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 225 | Induces apoptosis |
| A549 | 150 | Cell cycle arrest |
| HCT116 | 200 | Inhibition of PLK1 activity |
Anti-inflammatory Activity
In addition to its antitumor properties, R547 has shown potential anti-inflammatory effects. Studies indicate that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, making it a candidate for treating autoimmune diseases .
Table 2: Inhibitory Effects on Cytokines
| Cytokine | Inhibition (%) at 10 µg/mL |
|---|---|
| IL-6 | 89% |
| TNF-α | 78% |
Toxicity and Safety Profile
Preclinical studies have assessed the safety profile of R547. The compound exhibited minimal toxicity at effective doses, with no significant adverse effects reported in animal models. However, further investigations are necessary to fully elucidate its safety before advancing to human clinical trials.
Current Research and Future Directions
Ongoing research focuses on:
- Mechanistic Studies : Understanding the detailed pathways through which R547 exerts its biological effects.
- Combination Therapies : Evaluating the efficacy of R547 in combination with other chemotherapeutic agents.
- Broader Applications : Exploring its potential use in treating inflammatory disorders and as an agricultural pesticide due to its biological activity .
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-[2-[(6-methylpyridazin-3-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O/c1-10-6-7-13(20-19-10)16-8-9-17-14(21)18-12-5-3-2-4-11(12)15/h2-7H,8-9H2,1H3,(H,16,20)(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKBSMGLOGMGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














